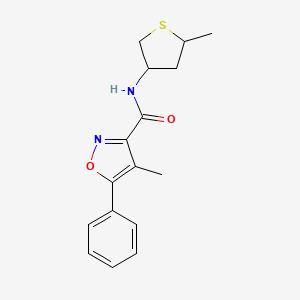![molecular formula C11H17N3O3 B7434673 N-[1-(1-hydroxycyclobutyl)propan-2-yl]-5-oxo-1,2-dihydropyrazole-3-carboxamide](/img/structure/B7434673.png)
N-[1-(1-hydroxycyclobutyl)propan-2-yl]-5-oxo-1,2-dihydropyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(1-hydroxycyclobutyl)propan-2-yl]-5-oxo-1,2-dihydropyrazole-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that has been developed through extensive research and experimentation. The purpose of
Mécanisme D'action
The mechanism of action of N-[1-(1-hydroxycyclobutyl)propan-2-yl]-5-oxo-1,2-dihydropyrazole-3-carboxamide is not fully understood. However, it is believed to work by inhibiting various enzymes and signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in gene expression.
Biochemical and Physiological Effects:
N-[1-(1-hydroxycyclobutyl)propan-2-yl]-5-oxo-1,2-dihydropyrazole-3-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. Additionally, it has been shown to improve glucose tolerance and insulin sensitivity in animal models of metabolic diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[1-(1-hydroxycyclobutyl)propan-2-yl]-5-oxo-1,2-dihydropyrazole-3-carboxamide is its potential use in various fields of scientific research. It has been shown to have anti-inflammatory, anticancer, and antiviral properties, making it a promising candidate for drug development. However, one of the limitations of this compound is its complex synthesis method, which can make it difficult to produce in large quantities.
Orientations Futures
There are several future directions for the research and development of N-[1-(1-hydroxycyclobutyl)propan-2-yl]-5-oxo-1,2-dihydropyrazole-3-carboxamide. One direction is to investigate its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential use in the treatment of metabolic diseases, such as type 2 diabetes. Additionally, further research is needed to fully understand its mechanism of action and to optimize its synthesis method for large-scale production.
Méthodes De Synthèse
The synthesis of N-[1-(1-hydroxycyclobutyl)propan-2-yl]-5-oxo-1,2-dihydropyrazole-3-carboxamide involves a series of chemical reactions. The starting materials for the synthesis are 1-cyclobutane-1-carboxylic acid and 2-amino-3-methylbutan-1-ol. The reaction proceeds through a series of steps, including esterification, cyclization, and amidation. The final product is obtained through purification and isolation techniques.
Applications De Recherche Scientifique
N-[1-(1-hydroxycyclobutyl)propan-2-yl]-5-oxo-1,2-dihydropyrazole-3-carboxamide has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anticancer, and antiviral properties. It has also been investigated for its potential use in the treatment of neurological disorders and metabolic diseases.
Propriétés
IUPAC Name |
N-[1-(1-hydroxycyclobutyl)propan-2-yl]-5-oxo-1,2-dihydropyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-7(6-11(17)3-2-4-11)12-10(16)8-5-9(15)14-13-8/h5,7,17H,2-4,6H2,1H3,(H,12,16)(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKVBZURALMGTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1(CCC1)O)NC(=O)C2=CC(=O)NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(1-hydroxycyclobutyl)propan-2-yl]-5-oxo-1,2-dihydropyrazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[6-(Cyclopropanecarbonylamino)hexanoylamino]propanoic acid](/img/structure/B7434590.png)
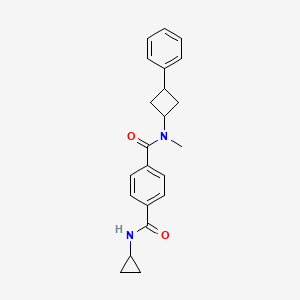
![3-[6-[(1,1-Dioxo-1,2-thiazolidine-3-carbonyl)amino]hexanoylamino]propanoic acid](/img/structure/B7434618.png)
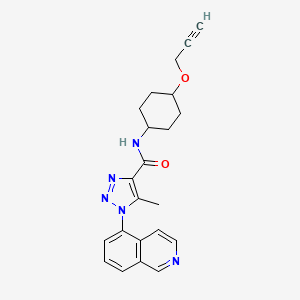
![1-[2-(4-Tert-butylphenyl)pyrrolidin-1-yl]-2-diethoxyphosphorylethanone](/img/structure/B7434628.png)
![2-[3-(diethylamino)pyrrolidin-1-yl]-2-oxo-N-(1,3,3-trimethylpiperidin-4-yl)acetamide](/img/structure/B7434640.png)
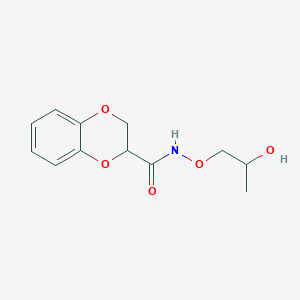

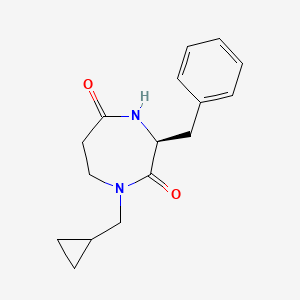

![3-[(3-Hydroxycyclobutyl)methyl]-6-(2-methylphenyl)-1,3-diazinane-2,4-dione](/img/structure/B7434663.png)
![methyl 2-[5-(4-fluorophenyl)-1-methylpyrazol-3-yl]-1,3-dioxo-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridine-7-carboxylate](/img/structure/B7434669.png)
![2-hydroxy-6-methoxy-N-[4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butyl]benzamide](/img/structure/B7434677.png)
